molecular formula C5H3F3N2O3 B13067598 5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13067598
M. Wt: 196.08 g/mol
InChI Key: JXOABGOVHJNDKE-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid: is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts significant electron-withdrawing characteristics, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a trifluoroacetic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its electron-withdrawing trifluoroethyl group. This group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoroacetate
  • Bis(2,2,2-trifluoroethyl) phosphonate
  • 2,2,2-Trifluoroethanol

Uniqueness

Compared to similar compounds, 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C5H3F3N2O3

Molecular Weight

196.08 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H3F3N2O3/c6-5(7,8)1-2-9-3(4(11)12)10-13-2/h1H2,(H,11,12)

InChI Key

JXOABGOVHJNDKE-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NO1)C(=O)O)C(F)(F)F

Origin of Product

United States

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